Fmoc-L-norvaline
Overview
Description
Fmoc-L-norvaline, also known as Fmoc-nva-oh, is a tumor-targeting polypeptide used in the preparation of polypeptide drug conjugates . It is also used as a standard in the quantification of proteinogenic amino acids .
Synthesis Analysis
The synthesis of Fmoc-L-norvaline involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This process takes about 5 minutes, and the resulting amino acid derivatives can be rapidly purified from the matrix by solid-phase extraction (SPE) on HR-X resin and separated by reversed-phase HPLC .Molecular Structure Analysis
The molecular formula of Fmoc-L-norvaline is C20H21NO4, and its molecular weight is 339.4 . The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of amino acid-specific MRM transitions .Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-norvaline include the protection of amine groups using Fmoc-Cl and the subsequent detection of the derivatives by LC–ESI–MS/MS using multiple reaction monitoring (MRM) .Physical And Chemical Properties Analysis
Fmoc-L-norvaline is a white to slight yellow to beige powder . It has a melting point of 143-150 °C . It is soluble in DMF .Scientific Research Applications
Biomedical Applications
- Scientific Field : Biomedicine
- Summary of Application : Fmoc-L-norvaline is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential applications in biomedicine, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Chemical Analysis
- Scientific Field : Chemistry
- Summary of Application : Fmoc-L-norvaline is used in the analysis of amino acids by HPLC/electrospray negative ion .
- Methods of Application : The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .
- Results or Outcomes : The method was applied to all 20 proteinogenic amino acids, and the quantification was performed using l-norvaline as standard .
Bioprocessing
- Scientific Field : Bioprocessing
- Methods of Application : The specific methods of application are not detailed in the available sources .
- Results or Outcomes : The outcomes of its use in bioprocessing are not specified in the available sources .
Bioprocessing
Safety And Hazards
Future Directions
Fmoc-L-norvaline, like other amino acids, serves as a building block for proteins and is a precursor for the biosynthesis of nucleic acids. It has numerous applications, including the production of biofuel with higher energy content. There is a high interest in modifying amino acid contents in living organisms, especially in plants .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426880 | |
Record name | Fmoc-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-norvaline | |
CAS RN |
135112-28-6 | |
Record name | Fmoc-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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